![molecular formula C20H24N2O3S B2376945 2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 391876-33-8](/img/structure/B2376945.png)

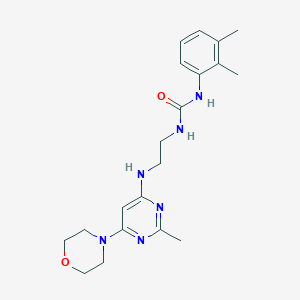

2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

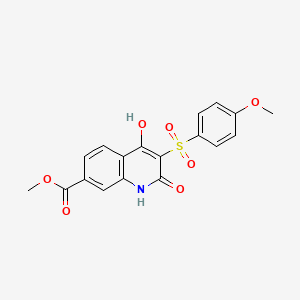

Thiophene-2-carboxamide derivatives are a class of compounds that have been studied for their potential therapeutic properties . They have been synthesized with various substituents at position-3, including hydroxyl, methyl, and amino groups .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds in alcoholic sodium ethoxide . The precursors include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .Molecular Structure Analysis

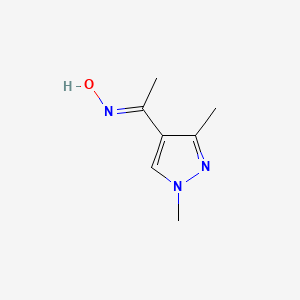

Thiophene-2-carboxamide derivatives have been characterized using IR, 1H NMR, and mass spectroscopic analyses . Density functional theory (DFT) has been used to study their molecular and electronic properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include cyclization reactions of precursor compounds . The reactions are carried out in alcoholic sodium ethoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives have been studied using density functional theory (DFT) . The compounds exhibit a close HOMO–LUMO energy gap (ΔE H-L), with the amino derivatives having the highest and the methyl derivatives the lowest .Applications De Recherche Scientifique

Heterocyclic Synthesis

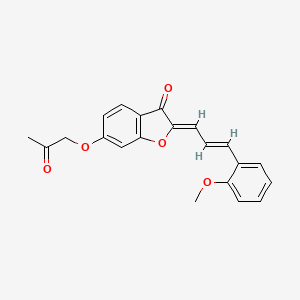

Thiophene derivatives, such as those synthesized from 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, have been explored for their potential in creating a wide array of heterocyclic compounds. These compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, demonstrate the versatility of thiophene-based compounds in heterocyclic synthesis, offering a foundation for developing new pharmaceuticals and materials (Mohareb et al., 2004).

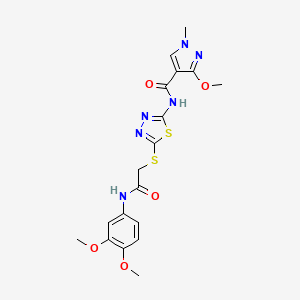

Antimicrobial Evaluation

Research on derivatives of thiophene carboxamide has shown potential antimicrobial properties. For instance, compounds synthesized from thiophene-2-carboxamide precursors have undergone evaluation for antimicrobial activities, highlighting the significance of thiophene derivatives in developing new antimicrobial agents (Talupur et al., 2021).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds from thiophene derivatives, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrates the application of these compounds as anti-inflammatory and analgesic agents. Such research indicates the potential of thiophene-based compounds in creating new drugs for treating inflammation and pain (Abu‐Hashem et al., 2020).

Anticancer Activities

The exploration of thiophene derivatives for their anticancer properties is another vital area of research. Novel thiophene derivatives have been synthesized and evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities, showcasing the potential therapeutic applications of these compounds in cancer treatment (Amr et al., 2010).

Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs) have been developed for environmental applications, including luminescence sensing of contaminants and the removal of pesticides. This research underlines the adaptability of thiophene derivatives in environmental science, offering innovative solutions for detecting and eliminating pollutants (Zhao et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

6-methyl-2-[(4-propan-2-yloxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-11(2)25-14-7-5-13(6-8-14)19(24)22-20-17(18(21)23)15-9-4-12(3)10-16(15)26-20/h5-8,11-12H,4,9-10H2,1-3H3,(H2,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJAQFQBFGFSCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol](/img/structure/B2376871.png)

![ethyl (3Z)-4,4,4-trifluoro-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]butanoate](/img/structure/B2376872.png)

![3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2376878.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2376879.png)

![4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2376880.png)